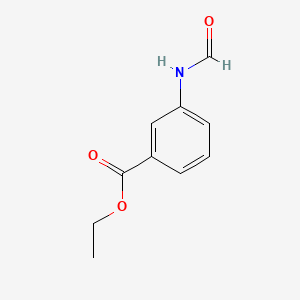

Ethyl 3-formamidobenzoate

Description

Properties

IUPAC Name |

ethyl 3-formamidobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)8-4-3-5-9(6-8)11-7-12/h3-7H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAQAQXXDYLCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 3-formamidobenzoate shares core structural similarities with other ethyl-substituted benzoates and formamido-containing compounds. Key comparisons include:

Key Observations :

- Unlike Ethyl acetate (a simple ester), this compound’s aromaticity and amide group confer rigidity and stability, making it suitable for high-temperature reactions or as a building block in medicinal chemistry.

Physicochemical Properties

While explicit data for this compound are unavailable, comparisons can be drawn from related solvents and esters:

Table 1: Physicochemical Properties of Ethyl Esters and Analogues

Inferences for this compound :

- Expected higher boiling point than Ethyl formate/acetate due to aromatic bulk.

- Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amide group, contrasting with the hydrophobic nature of chloro- or methyl-substituted benzoates.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-formamidobenzoate, and how do reaction parameters (e.g., solvent, catalyst) impact yield?

this compound is typically synthesized via sequential esterification and formylation reactions. A key step involves introducing the formamido group at the 3-position of the benzoate ester. For example, nucleophilic substitution under controlled pH (e.g., using DMF as a solvent and a formylating agent like formic acetic anhydride) can optimize regioselectivity. Reaction temperature (60–80°C) and catalyst choice (e.g., H₂SO₄ vs. TsOH) significantly affect yield and purity. Parallel small-scale trials with varying conditions are recommended to identify optimal parameters .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be cross-validated?

- NMR : ¹H and ¹³C NMR confirm the ester and formamido functional groups. The formyl proton typically appears as a singlet near δ 8.1 ppm.

- IR : Stretching frequencies for C=O (ester: ~1720 cm⁻¹; formamide: ~1680 cm⁻¹) validate functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. Discrepancies between techniques (e.g., unexpected splitting in NMR) may indicate impurities or tautomerism. Cross-validation via elemental analysis or X-ray crystallography is advised .

Q. How can researchers design solubility studies for this compound to inform formulation in drug delivery systems?

Use a tiered approach:

- Phase 1 : Screen solvents (e.g., DMSO, ethanol, aqueous buffers) at 25°C and 37°C.

- Phase 2 : Quantify solubility via UV-Vis spectroscopy or HPLC, correlating with Hansen solubility parameters.

- Phase 3 : Assess stability in simulated biological fluids (e.g., PBS at pH 7.4). Tabulate results to identify solvents suitable for in vitro assays (Table 1):

| Solvent | Solubility (mg/mL) at 25°C | Stability (24h) |

|---|---|---|

| DMSO | 45.2 ± 1.3 | >95% |

| Ethanol | 12.8 ± 0.9 | 85% |

| PBS (pH 7.4) | 0.3 ± 0.1 | <50% |

This methodology ensures reproducibility and relevance to biological applications .

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic data during this compound’s degradation studies under oxidative conditions?

Contradictory rate constants (e.g., variable half-lives in HPLC vs. LC-MS data) may arise from matrix effects or intermediate formation. Mitigation steps:

- Replicate experiments under inert atmospheres to exclude oxygen interference.

- Use internal standards (e.g., deuterated analogs) to normalize instrument variability.

- Apply multivariate analysis (e.g., PCA) to decouple degradation pathways. Document uncertainties (e.g., ±5% instrument error) and statistically validate trends using ANOVA .

Q. How can computational modeling predict this compound’s reactivity in nucleophilic environments, and what experimental validations are critical?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., formyl carbon).

- MD Simulations : Simulate solvent interactions (e.g., water, DMF) to assess steric hindrance.

- Validation : Compare predicted reaction pathways with experimental LC-MS/MS data. For instance, if hydrolysis is predicted at the formamide group, synthesize and isolate the hydrolyzed product (3-aminobenzoate ester) for structural confirmation .

Q. What experimental designs minimize batch-to-batch variability in this compound synthesis for pharmacokinetic studies?

Adopt a Quality-by-Design (QbD) framework:

- Critical Quality Attributes (CQAs) : Purity (>98%), residual solvents (<0.1%).

- Critical Process Parameters (CPPs) : Temperature, catalyst concentration.

- DoE (Design of Experiments) : Use a central composite design to explore interactions between CPPs. For example, varying catalyst (0.5–2.0 mol%) and temperature (60–90°C) in 15 runs identifies optimal conditions. Statistical control charts post-synthesis ensure consistency across batches .

Methodological Considerations

Q. How should researchers document synthetic procedures to meet reproducibility standards in peer-reviewed journals?

Include:

- Detailed Protocols : Molar ratios, reaction times, purification methods (e.g., column chromatography gradients).

- Raw Data : NMR spectra (integral values, coupling constants), HPLC chromatograms (retention times, peak areas).

- Uncertainty Analysis : Report yields as mean ± SD (n=3) and highlight outlier causes (e.g., solvent impurities). Adhere to IUPAC nomenclature and SI units .

Q. What ethical and safety protocols are essential when handling this compound in biomedical research?

- Safety Data : Refer to SDS for hazard classification (e.g., GHS pictograms). Use fume hoods and PPE (gloves, lab coats).

- Ethical Compliance : For in vivo studies, obtain IRB approval and justify sample sizes (e.g., power analysis).

- Waste Disposal : Neutralize acidic/by-product streams before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.